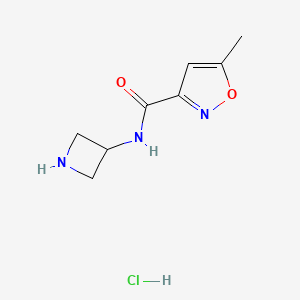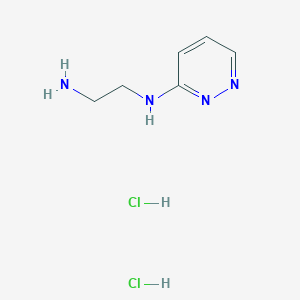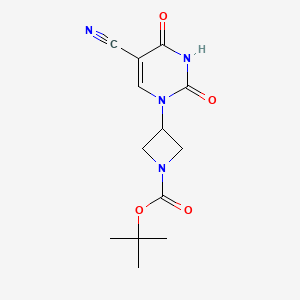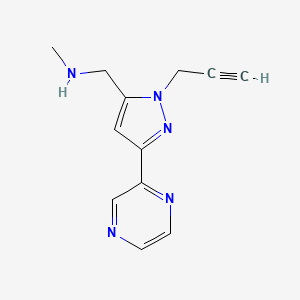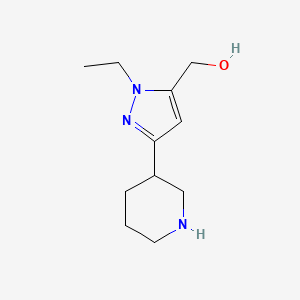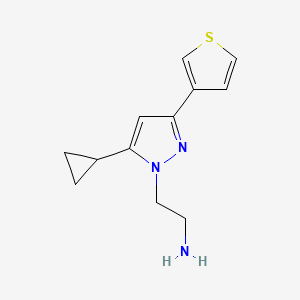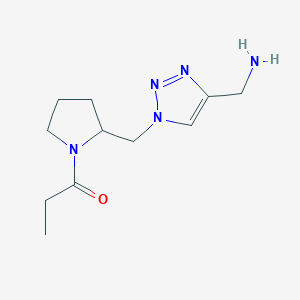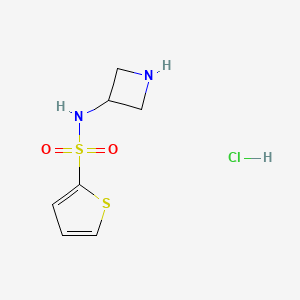
4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
Vue d'ensemble
Description
4-(Azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (4-AMPT) is a novel pyrazole derivative that has been studied for its potential applications in various areas of scientific research. 4-AMPT is an important compound due to its unique structure which combines the properties of an azide group, a propargyl group, and a thiophene group. This combination of functional groups gives 4-AMPT a wide range of potential applications in the fields of organic synthesis, drug discovery, and biochemistry. In
Applications De Recherche Scientifique
4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has a variety of potential applications in the field of scientific research. One application is in the field of organic synthesis, where this compound can be used as a reagent to synthesize a variety of compounds. This compound can also be used as a linker molecule in the synthesis of peptide-based drugs. Additionally, this compound can be used as a catalyst for the synthesis of complex molecules.
In the field of drug discovery, this compound has been studied for its potential as an inhibitor of certain enzymes. This compound has also been studied for its potential as an anticancer agent. Finally, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes by binding to their active sites. This binding prevents the enzyme from performing its normal function, thus inhibiting its activity. Additionally, this compound has been shown to interact with certain receptors, which may lead to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with certain receptors, which may lead to its therapeutic effects. Additionally, this compound has been shown to inhibit certain enzymes, which may lead to its anti-cancer effects. Finally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may lead to its potential as a therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole in lab experiments has several advantages. First, this compound is relatively stable and can be synthesized in a single step. Additionally, this compound is relatively non-toxic and can be used in a variety of lab experiments. Finally, this compound can be used as a linker molecule in the synthesis of peptide-based drugs.
However, there are also some limitations to the use of this compound in lab experiments. First, this compound is relatively expensive and may not be cost-effective for some experiments. Additionally, this compound may not be suitable for all experiments due to its potential toxicity. Finally, this compound may not be suitable for all experiments due to its potential to interact with certain receptors.
Orientations Futures
The potential future directions for the use of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole in scientific research are numerous. One potential direction is the further study of this compound's mechanism of action, as this could lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, further study of this compound's biochemical and physiological effects could lead to the development of new compounds with improved therapeutic properties. Finally, further study of this compound's synthesis could lead to the development of more efficient and cost-effective methods for its production.
Propriétés
IUPAC Name |
4-(azidomethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-2-5-16-8-9(7-13-15-12)11(14-16)10-4-3-6-17-10/h1,3-4,6,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQGUFPVQKNXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=CS2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




